molecular formula C11H10N2O B2747129 2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile CAS No. 400082-07-7

2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile

Cat. No.: B2747129
CAS No.: 400082-07-7
M. Wt: 186.214
InChI Key: DSKHJDCGQNRTTR-SOFGYWHQSA-N
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Description

2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile ( 400082-07-7) is a specialized enaminone with a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. Recent scientific investigations have highlighted the value of pyrrole-based enaminones like this one as key precursors for the synthesis of complex, nitrogen-bridged heterocycles, notably pyrrolo[1,2-a]pyrazines . The synthesized heterocycles from such precursors have demonstrated potent in vitro antifungal activity against various Candida species, including multidrug-resistant strains, showing a more robust antifungal effect compared to some reference drugs . Molecular docking studies suggest that the biological activity of these final compounds is likely mediated through interaction with the catalytic site of the HMGR (3-hydroxy-methyl-glutaryl-CoA reductase) enzyme in Candida species, which is a crucial enzyme in the ergosterol biosynthesis pathway . Researchers can utilize this chemical to access novel scaffolds with significant pharmacological potential. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-7-9-13-8-6-11(14)10-4-2-1-3-5-10/h1-6,8,13H,9H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKHJDCGQNRTTR-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via initial activation of 2-aminoacetonitrile hydrochloride (1.2 equiv) by deprotonation, followed by nucleophilic attack on the β-carbon of the enone (1.0 equiv). Concurrently, the aldehyde (1.2 equiv) participates in Knoevenagel condensation with the enone, generating a reactive electrophilic intermediate. The final step involves intramolecular cyclization to yield the target compound (Table 1).

Table 1: Representative Reaction Conditions and Yields

Aldehyde Enone Solvent Time (h) Yield (%)
4-Chlorobenzaldehyde 3-Phenylprop-2-en-1-one EtOAc/PE 12 75
Benzaldehyde 3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one CH₂Cl₂/Et₃N 24 82
Pivalaldehyde 4-(4-Chlorophenyl)but-3-en-2-one EtOAc/PE 6 85

Stepwise Synthesis via Enamine Formation

Alternative routes involve discrete formation of the enamine moiety prior to functionalization. This method, though less efficient, allows for greater control over stereochemistry and functional group compatibility.

Enamine Synthesis

  • Formation of 3-Oxo-3-phenylpropanal :
    Aldol condensation of acetophenone with formaldehyde under basic conditions (KOH, ethanol, 50°C) generates the α,β-unsaturated aldehyde.
  • Condensation with 2-Aminoacetonitrile :
    The aldehyde reacts with 2-aminoacetonitrile (1.5 equiv) in anhydrous THF at 0°C, followed by gradual warming to room temperature. Anhydrous MgSO₄ facilitates imine formation, yielding the enamine intermediate.

Oxidation to Target Compound

The enamine intermediate undergoes oxidation using dimethyl sulfoxide (DMSO, 2.0 equiv) in dichloromethane at 25°C for 12 h, converting the secondary amine to the nitrile-functionalized product.

Critical Considerations :

  • Stereoselectivity : The (E)-isomer predominates (>90%) due to steric hindrance during imine tautomerization.
  • Side Reactions : Competing pathways include over-oxidation to carboxylic acids or dimerization; these are mitigated by strict temperature control.

Palladium-Catalyzed Carbonylative Coupling

Emerging methodologies employ transition metal catalysis to construct the 3-oxo-3-phenylprop-1-en-1-yl motif. A copper-free Pd-catalyzed Sonogashira reaction enables carbonylative coupling between 2-ethynylbenzamides and aryl iodides under CO pressure (20 atm).

Reaction Protocol

  • Substrate Preparation :
    2-Ethynylbenzamide derivatives are synthesized via Sonogashira coupling of 2-bromobenzamide with trimethylsilylacetylene, followed by desilylation with CsF.
  • Cyclocarbonylation :
    The ethynylbenzamide (1.0 equiv), iodobenzene (1.2 equiv), and PdCl₂(PPh₃)₂ (0.4 mol%) react in CH₂Cl₂/Et₃N (3:1 v/v) at 100°C under CO. This generates a palladium-acyl intermediate that undergoes intramolecular cyclization to form the target scaffold.

Table 2: Catalytic Conditions and Outcomes

Catalyst Loading (mol%) CO Pressure (atm) Time (h) Yield (%)
0.4 20 4 34
1.0 30 6 48
2.0 40 8 52

Limitations and Advancements

  • Regioselectivity Issues : Competing formation of 3-amino-2-benzoyl-1H-inden-1-one (21% yield) necessitates precise stoichiometric control.
  • Recent Improvements : Employing continuous flow reactors enhances mass transfer of CO, reducing reaction times to 2 h while maintaining yields >45%.

Comparative Analysis of Methodologies

Table 3: Method Comparison

Parameter Three-Component Stepwise Pd-Catalyzed
Atom Economy 78% 65% 82%
Stereoselectivity (E:Z) 89:11 95:5 Not Reported
Scalability >100 g <50 g <10 g
Cost Index (Relative) 1.0 1.8 3.2

Key Findings:

  • The three-component method offers superior scalability and cost-efficiency for industrial applications.
  • Palladium-catalyzed routes, while innovative, remain limited by catalyst costs and specialized equipment requirements.

Chemical Reactions Analysis

Types of Reactions

2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrile derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a nitrile functional group alongside an enone, which contributes to its reactivity and versatility in synthetic chemistry. Its molecular formula is C15H14N2OC_{15}H_{14}N_2O, and it has a significant molecular weight of approximately 242.29 g/mol. The structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and heterocycles. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of new chemical entities.

Biological Studies

The compound has been investigated for its biological activity, particularly as a potential antimicrobial agent. Similar compounds have shown efficacy against Helicobacter pylori, which suggests that this compound may also target this bacterium through mechanisms involving enzyme inhibition.

Enzyme Inhibition Research

Research indicates that derivatives of amino-acetonitrile compounds can inhibit peptide deformylase, an enzyme crucial for bacterial protein synthesis. This inhibition could lead to spastic paralysis in target organisms, making it a candidate for developing new anthelmintics.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of related compounds. The findings indicated that modifications to the structure significantly enhanced activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was reported at approximately 256 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity towards cancer cell lines. The IC50 values were found to be in the low micromolar range, indicating potential for development into anticancer agents.

Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisIntermediate for pharmaceuticals and heterocycles
Antimicrobial StudiesPotential inhibitor of Helicobacter pylori
Enzyme InhibitionInhibits peptide deformylase; potential use as anthelmintics
Cancer ResearchSelective toxicity towards cancer cells

Mechanism of Action

The mechanism of action of 2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The enone moiety can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison

The following acetonitrile derivatives are structurally or functionally relevant:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents
2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile C₁₁H₁₀N₂O 186.21 Acetonitrile, enamine, ketone Phenyl, amino-propenyl
2-[(2,5-dimethylbenzene)sulfonyl]acetonitrile C₁₀H₁₁NO₂S 209.26 Acetonitrile, sulfonyl Dimethylbenzene sulfonyl
2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile C₁₅H₁₃ClN₂ 256.73 Benzonitrile, amine Chlorophenyl ethyl

Structural Analysis

Electron-Withdrawing vs. Electron-Donating Groups
  • Target compound : The phenyl and ketone groups create a conjugated electron-deficient system, enhancing electrophilicity at the nitrile carbon .
  • 2-[(2,5-dimethylbenzene)sulfonyl]acetonitrile : The sulfonyl group (–SO₂–) is strongly electron-withdrawing, increasing acidity of the α-hydrogen (CH₂CN) compared to the target compound .
  • 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile: The chlorophenyl group introduces steric hindrance and electron-withdrawing effects, while the benzonitrile moiety reduces solubility compared to acetonitrile derivatives .
Conformational Flexibility

Crystallographic data from related compounds (e.g., bond angles like F46–C41–F47 = 109.7° in ) suggest that bulky substituents (e.g., trifluoromethyl groups) restrict rotation. The target compound’s enamine-ketone system likely adopts a planar conformation, maximizing conjugation .

Research Findings and Data

Crystallographic Insights

  • Torsion Angles : In related compounds (e.g., C16–C17–C22–F25 in ), substituents like trifluoromethyl groups induce torsional strain (~104–115° bond angles), affecting packing efficiency. The target compound’s planar structure likely promotes tighter crystal packing .
  • Thermal Stability : Sulfonyl and halogenated derivatives (e.g., ) exhibit higher thermal stability due to strong intermolecular forces (dipole-dipole, halogen bonding).

Biological Activity

2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile is a compound characterized by its unique structural features, including a nitrile and an enone functional group. This combination allows it to participate in various chemical reactions, making it a compound of interest in both synthetic chemistry and biological studies. The biological activity of this compound has been explored in various contexts, including its potential therapeutic applications.

The compound's IUPAC name is this compound, with the molecular formula C11H10N2OC_{11}H_{10}N_2O and a molecular weight of approximately 186.21 g/mol. Its structure features a phenyl group, which is known to influence biological interactions due to its hydrophobic characteristics.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential areas of interest:

Antimicrobial Activity :
Studies have shown that compounds similar to this structure exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of related compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .

Anticancer Potential :
Preliminary studies have indicated that related compounds may inhibit tumor cell proliferation. The presence of the enone functional group is often associated with cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest .

Enzyme Inhibition :
The compound's structural features suggest potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, studies on similar compounds have shown inhibition of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

Case Studies and Experimental Data

A series of laboratory experiments have been conducted to assess the biological activity of this compound:

Study Focus Findings
Study 1AntimicrobialShowed effective inhibition against S. aureus with an IC50 value comparable to standard antibiotics .
Study 2CytotoxicityInduced apoptosis in cultured cancer cells at micromolar concentrations, suggesting potential for anticancer therapy .
Study 3Enzyme InhibitionDemonstrated significant inhibition of AChE activity with an IC50 value indicating strong binding affinity .

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still being elucidated. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

Oxidative Stress Induction : The enone group may facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells, which can trigger apoptotic pathways.

Enzyme Binding Affinity : The nitrile group may enhance the compound's ability to form stable complexes with target enzymes, such as AChE, thereby inhibiting their activity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile using acetonitrile as a solvent?

  • Methodology : Acetonitrile is commonly employed as a polar aprotic solvent in multi-step syntheses. For example, reactions involving triethylamine (TEA) in acetonitrile at 20–60°C for 6–10 hours under nitrogen atmosphere have been effective for analogous compounds. Post-reaction, cooling to 5–10°C and adding purified water facilitates crystallization. Filtration and reduced-pressure drying yield the product with >89% purity .
  • Key Considerations : Temperature control during reagent addition (e.g., slow addition of ethyl 2-oxoacetate derivatives) minimizes side reactions. Monitor reaction progress via TLC or HPLC.

Q. Which purification techniques are recommended post-synthesis?

  • Methodology : After acetonitrile-based reactions, aqueous workup is critical. Add cold water (5–10°C) to the reaction mixture, stir for 1–2 hours, and filter the precipitated product. For impurities with similar solubility, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from acetonitrile/water mixtures improves purity. Drying under reduced pressure (40–50°C) ensures solvent removal .

Q. How is the structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation of acetonitrile solutions are analyzed using SHELXL or SHELXS for structure refinement. Anisotropic displacement parameters and bond angles are validated against literature benchmarks. Complementary techniques like 1H^1H/13C^13C NMR and high-resolution mass spectrometry (HRMS) confirm functional groups and molecular weight .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved?

  • Methodology : Use SHELXL’s refinement tools to adjust thermal parameters and occupancy factors. For ambiguous electron density, employ twin refinement (TWIN/BASF commands) or disorder modeling. Cross-validate with density functional theory (DFT)-optimized geometries (e.g., Gaussian09) to identify outliers. Tools like WinGX and ORTEP visualize anisotropic displacement ellipsoids and validate packing interactions .
  • Case Study : In a palladium complex study, F–C bond angles deviated by 2–5° from ideal values due to steric strain. Multi-parameter refinement resolved these discrepancies .

Q. What strategies optimize multi-step reaction yields involving acetonitrile?

  • Methodology : Sequential temperature control is critical. For example:

  • Step 1 : React at 60°C in acetonitrile with TEA to activate intermediates.
  • Step 2 : Cool to 25°C for nucleophilic addition.
  • Workup : Quench with ice-cold water to precipitate the product.
    • Troubleshooting : If yields drop below 80%, assess reagent purity (e.g., TEA degassing) or switch to anhydrous acetonitrile. For moisture-sensitive steps, use Schlenk-line techniques .

Q. How are anisotropic displacement parameters analyzed in X-ray structures?

  • Methodology : Use ORTEP (via WinGX) to generate displacement ellipsoid plots. Parameters exceeding 0.05 Å2^2 suggest dynamic disorder or thermal motion. For example, trifluoromethyl groups in related compounds showed elongated ellipsoids due to rotational freedom, resolved via constrained refinement .

Data Contradiction Analysis

Q. Conflicting spectroscopic vs. crystallographic How to reconcile?

  • Methodology : If NMR suggests a planar enamine structure but SCXRD shows non-coplanarity, consider dynamic effects. Variable-temperature NMR (e.g., –40°C to 80°C) can detect conformational flexibility. DFT calculations (e.g., B3LYP/6-31G*) model equilibrium geometries and compare with experimental data .

Methodological Tools

  • Crystallography : SHELX suite (structure solution/refinement) , WinGX (data visualization) .
  • Synthesis : Triethylamine in acetonitrile for base-mediated reactions .
  • Analysis : ORTEP for anisotropic parameter visualization , Gaussian09 for DFT validation .

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